molecular formula C11H12N2O2 B13152128 1-(4-Formylphenyl)azetidine-3-carboxamide

1-(4-Formylphenyl)azetidine-3-carboxamide

Cat. No.: B13152128
M. Wt: 204.22 g/mol
InChI Key: YAVIQRPDVOZNOT-UHFFFAOYSA-N
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Description

1-(4-Formylphenyl)azetidine-3-carboxamide is a chemical compound with the molecular formula C₁₁H₁₂N₂O₂ It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Formylphenyl)azetidine-3-carboxamide can be synthesized through various methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Another method involves the hydrogenation of a precursor compound in the presence of a catalyst such as palladium on carbon . This method is often used to produce azetidine analogues with high yields.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Formylphenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

1-(4-Formylphenyl)azetidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activity, including its role as a precursor to bioactive compounds.

    Medicine: It is investigated for its potential therapeutic applications, particularly as a scaffold for drug development.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

1-(4-Formylphenyl)azetidine-3-carboxamide can be compared with other azetidine derivatives, such as azetidine-2-carboxamide and azetidine-3-carboxylic acid . These compounds share similar structural features but differ in their chemical reactivity and biological activity. For example, azetidine-2-carboxamide is known for its potent inhibitory activity against certain enzymes, while azetidine-3-carboxylic acid is used as a building block in peptide synthesis.

Comparison with Similar Compounds

  • Azetidine-2-carboxamide
  • Azetidine-3-carboxylic acid
  • 1-(4-Formylphenyl)azetidine-3-carboxylic acid

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-(4-formylphenyl)azetidine-3-carboxamide

InChI

InChI=1S/C11H12N2O2/c12-11(15)9-5-13(6-9)10-3-1-8(7-14)2-4-10/h1-4,7,9H,5-6H2,(H2,12,15)

InChI Key

YAVIQRPDVOZNOT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)C=O)C(=O)N

Origin of Product

United States

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